molecular formula C16H10N2O5 B2381930 N-(2-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361166-44-1

N-(2-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2381930
CAS No.: 361166-44-1
M. Wt: 310.265
InChI Key: ITPUFZRVHCYCTC-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 2-nitroaniline with 4-oxo-4H-chromene-2-carboxylic acid. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dimethylformamide (DMF). The reaction conditions often require stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Sodium dithionite, hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Cyclization: Catalysts like Lewis acids or bases under controlled temperature conditions.

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of the nitrophenyl group and the chromene core, which imparts distinct chemical reactivity and biological activity. This combination allows for diverse applications in medicinal chemistry and materials science, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-nitrophenyl)-4-oxochromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O5/c19-13-9-15(23-14-8-4-1-5-10(13)14)16(20)17-11-6-2-3-7-12(11)18(21)22/h1-9H,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPUFZRVHCYCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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